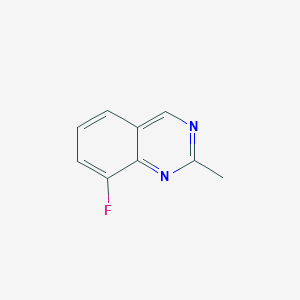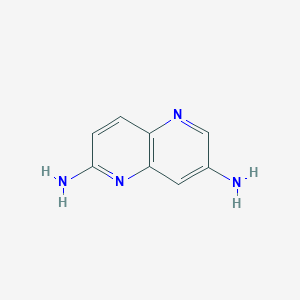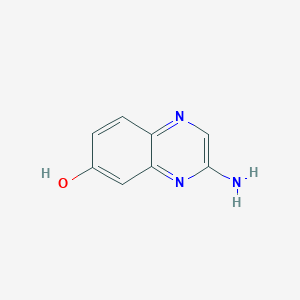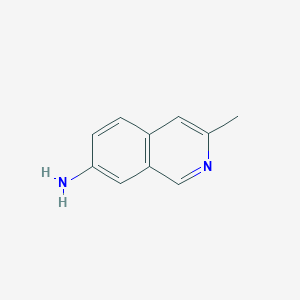
Methyl 2,5-diaminopyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-diaminopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield, purity, and cost-effectiveness. This often involves the use of scalable reaction conditions and robust purification techniques to ensure the consistent quality of the final product .
化学反应分析
Types of Reactions
Methyl 2,5-diaminopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups .
科学研究应用
Methyl 2,5-diaminopyrimidine-4-carboxylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Methyl 2,5-diaminopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes, influencing various biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with its targets .
相似化合物的比较
Methyl 2,5-diaminopyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimethamine: A 2,4-diaminopyrimidine derivative used as an antimalarial drug.
Trimethoprim: Another 2,4-diaminopyrimidine derivative used as an antibiotic.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
属性
CAS 编号 |
1260883-37-1 |
|---|---|
分子式 |
C6H8N4O2 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
methyl 2,5-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10) |
InChI 键 |
DNJPDDLCWYUPKN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=NC=C1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)


![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)


![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)


